{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene
Description
Properties
Molecular Formula |
C23H22N2O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(3-phenoxypropyl)benzimidazole |
InChI |
InChI=1S/C23H22N2O/c1-18-12-14-19(15-13-18)23-24-21-10-5-6-11-22(21)25(23)16-7-17-26-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3 |
InChI Key |
BAITZZATXQORHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with 4-Methylbenzoic Acid
The benzimidazole scaffold is synthesized via acid-catalyzed cyclization of o-phenylenediamine and 4-methylbenzoic acid. Polyphosphoric acid (PPA) is a widely used catalyst, enabling dehydration and cyclization at elevated temperatures.
-
Reactants : o-Phenylenediamine (1.0 equiv), 4-methylbenzoic acid (1.2 equiv), PPA (3.0 equiv).
-
Conditions : Heat at 185°C for 2–4 hours under inert atmosphere.
-
Workup : Quench with ice water, extract with dichloromethane, and purify via silica chromatography.
-
Yield : 70–85% (dependent on reaction time and acid stoichiometry).
Mechanistic Insight :
The reaction proceeds through intermediate amide formation, followed by cyclodehydration to yield 2-(4-methylphenyl)-1H-benzimidazole. PPA acts as both a Brønsted and Lewis acid, facilitating protonation and electron withdrawal.
Alternative Catalytic Systems
Recent advances highlight solvent-free and green chemistry approaches:
a. Amberlyst-15 with Ultrasound :
-
Conditions : 10% w/w Amberlyst-15 in water at 90°C under ultrasound (40 kHz).
-
Yield : 85% in 2 hours.
-
Advantage : Reduced environmental impact and faster kinetics.
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Conditions : 0.02 equiv FeCl₃·6H₂O, 70°C, 1 hour.
-
Yield : 79%.
-
Note : Ideal for large-scale synthesis due to aqueous compatibility.
Functionalization with Propoxybenzene
Williamson Ether Synthesis
The propoxybenzene moiety is introduced via nucleophilic substitution using 3-bromopropoxybenzene and the benzimidazole nitrogen.
-
Reactants : 2-(4-Methylphenyl)-1H-benzimidazole (1.0 equiv), 3-bromopropoxybenzene (1.1 equiv), K₂CO₃ (2.0 equiv).
-
Solvent : DMF or NMP at 80–100°C for 6–8 hours.
-
Workup : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol.
-
Yield : 65–75%.
Challenges :
Mitsunobu Reaction for Ether Formation
For hydroxyl-containing intermediates, the Mitsunobu reaction ensures regioselective etherification.
-
Reactants : 2-(4-Methylphenyl)-1-hydroxybenzimidazole (1.0 equiv), 3-bromopropanol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
-
Solvent : THF at 0°C → rt, 12 hours.
-
Yield : 80–88%.
-
Advantage : High stereochemical control and mild conditions.
One-Pot Tandem Synthesis
Sequential Condensation-Alkylation
A streamlined approach combines benzimidazole formation and alkylation in a single pot.
-
Step 1 : Condense o-phenylenediamine and 4-methylbenzoic acid in PPA (185°C, 2 hours).
-
Step 2 : Add 3-bromopropoxybenzene and K₂CO₃ directly to the reaction mixture.
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Conditions : Reflux in toluene (110°C, 4 hours).
-
Yield : 60–68%.
Limitations :
-
Lower yield due to competing side reactions.
-
Requires rigorous temperature control.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Methods
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzimidazole and benzene rings are susceptible to electrophilic substitution. The 4-methylphenyl group on benzimidazole acts as an electron-donating meta-director, while the benzimidazole’s NH groups deactivate the ring, directing substitution to specific positions.
Nucleophilic Reactions
The NH groups in benzimidazole and the ether linkage are key sites for nucleophilic attack.
Alkylation/Acylation of Benzimidazole NH
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH or K₂CO₃, yielding N-alkylated benzimidazoles .
-
Acylation : Acetyl chloride or benzoyl chloride in pyridine forms N-acyl derivatives.
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | NaH, DMF, 60°C | ~75 | |
| Acylation | Pyridine, RT | ~82 |
Ether Cleavage
The propoxy linker undergoes hydrolysis under strong acidic or basic conditions:
-
Acidic Hydrolysis (HBr/AcOH): Cleaves to form phenol and a bromopropane derivative .
-
Basic Hydrolysis (NaOH/EtOH): Produces diol intermediates.
Oxidation and Reduction
-
Oxidation : The 4-methylphenyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces benzimidazole to dihydro derivatives .
| Process | Reagents | Product | Selectivity |
|---|---|---|---|
| Methyl oxidation | KMnO₄, H₂O | 4-Carboxyphenyl | >90% |
| Ring reduction | H₂, Pd-C | Dihydrobenzimidazole | Partial |
Cross-Coupling Reactions
Introducing halogens via EAS enables cross-coupling (e.g., Suzuki-Miyaura):
-
Bromination (NBS): Adds Br at C5 of benzimidazole.
-
Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.
Radical Reactions
Under UV light, the benzimidazole generates radicals that undergo trifluoromethylation with CF₃I/Cu(OAc)₂ .
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core, which is known for its structural versatility and biological significance. Benzimidazole derivatives are recognized for their ability to interact with biological targets, making them valuable in drug development.
Medicinal Applications
1. Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise as an anticancer agent due to its ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, including colorectal carcinoma and breast cancer cells .
- Case Study: A study demonstrated that derivatives of benzimidazole could effectively inhibit the growth of HCT116 colorectal carcinoma cells with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
2. Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against a range of bacterial and fungal strains, showing significant inhibitory effects. This makes it a candidate for developing new antimicrobial agents amid rising antibiotic resistance.
- Case Study: A series of benzimidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, revealing promising results with minimal inhibitory concentrations (MIC) in the low micromolar range .
3. Inhibition of TRPC6 Channels
Recent research has identified the potential of certain benzimidazole derivatives to inhibit Transient Receptor Potential Channel 6 (TRPC6), which is implicated in various pathophysiological conditions such as nephrotic syndrome and heart failure. This suggests that {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene may have therapeutic applications in treating these conditions .
Industrial Applications
1. Agricultural Chemistry
The compound may find applications in agricultural chemistry as a potential pesticide or herbicide due to its bioactive properties. The benzimidazole framework is commonly utilized in fungicides, indicating that similar derivatives could be effective against plant pathogens.
2. Material Science
In material science, compounds with benzimidazole structures are explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Summary of Findings
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cell proliferation | Significant inhibition of HCT116 cells (IC50 < 5-FU) |
| Antimicrobial | Bacterial/Fungal | Effective against multiple strains (MIC in µM range) |
| TRPC6 Inhibition | Disease modulation | Potential treatment for nephrotic syndrome |
| Agricultural Chemistry | Pesticide potential | Bioactive properties suggest efficacy against pathogens |
| Material Science | Electronic applications | Suitable for OLEDs based on photophysical properties |
Mechanism of Action
The mechanism of action of {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene is primarily related to its interaction with biological macromolecules. The benzimidazole core can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s photophysical properties also make it useful as a fluorescent probe for imaging applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its methylphenyl-benzimidazole core and propoxybenzene side chain. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Compound 9d , with a triazole-thiazole-acetamide side chain, exhibits potent α-glucosidase inhibition (IC₅₀: 12.3 µM), likely due to hydrogen bonding with the enzyme’s active site. In contrast, {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene lacks this polar acetamide group, which may reduce binding affinity but improve lipophilicity.
- Halogenated analogs (e.g., 9c with bromophenyl ) show enhanced activity compared to methyl-substituted derivatives, suggesting electronegative groups improve target interaction.
Physicochemical Properties: The propoxybenzene chain in the target compound may enhance solubility compared to bulkier triazole-thiazole systems (e.g., 9d). However, the absence of polar groups (e.g., sulfonyl in 3o/3p ) could limit aqueous solubility.
Synthetic Complexity :
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods for 9d (click chemistry for triazole formation) . However, compounds like 3o/3p require multi-step sulfonylation and morpholine incorporation, increasing synthetic complexity.
Research Findings and Trends
Benzimidazole Derivatives :
- Benzimidazole cores are critical for bioactivity. The 4-methylphenyl group in the target compound may stabilize π-π stacking interactions in hydrophobic enzyme pockets, a feature observed in 9d’s docking studies .
- Substitution at the propoxy position (e.g., benzene vs. triazole-thiazole in 9d) significantly alters molecular volume and steric hindrance, impacting target selectivity.
Agrochemical Relevance: While etofenprox (a structurally distinct phenoxy ether) is a commercial insecticide, the target compound’s benzimidazole core aligns more with antifungal or antiparasitic agents (e.g., bromuconazole and flusilazole in ).
Thermal Stability :
- Methyl-substituted derivatives like the target compound may exhibit lower melting points compared to halogenated analogs (e.g., 9c with bromophenyl, mp: 220–223°C ), reflecting reduced crystallinity due to weaker intermolecular forces.
Biological Activity
The compound {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in antimicrobial, anticancer, and antiparasitic therapies.
Chemical Structure and Properties
The chemical structure of {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene can be described as follows:
- Core Structure : Benzimidazole ring
- Substituents : Propoxy group and 4-methylphenyl moiety
This structural configuration is hypothesized to influence its biological activity through interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene. The following table summarizes the antimicrobial efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12.5 μg/mL |
| Compound B | Staphylococcus aureus (MRSA) | 25 μg/mL |
| Compound C | Bacillus subtilis | 15 μg/mL |
These findings suggest that modifications in the benzimidazole structure can enhance antibacterial activity, particularly against resistant strains .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively documented. For instance, compounds with a similar structural framework have shown significant cytotoxic effects on various cancer cell lines. The following table presents the IC50 values for selected derivatives:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HEPG2 (Liver Cancer) | 1.18 ± 0.14 |
| Compound E | MCF7 (Breast Cancer) | 0.67 ± 0.05 |
| Compound F | HCT-116 (Colon Cancer) | 0.80 ± 0.10 |
These results indicate that the benzimidazole scaffold can effectively induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and apoptosis pathways .
Antiparasitic Activity
Benzimidazole derivatives have also been studied for their antiparasitic properties, particularly against protozoan parasites such as Trypanosoma cruzi. The following data illustrates the effectiveness of related compounds:
| Compound | Parasite Type | Inhibition Rate (%) at 50 μg/mL |
|---|---|---|
| Compound G | Trypanosoma cruzi (Epimastigote form) | 64% |
| Compound H | Entamoeba histolytica | Micromolar activity |
These findings demonstrate that structural modifications can enhance the inhibitory effects on protozoan parasites, making them viable candidates for further development in antiparasitic therapies .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated several derivatives of benzimidazole against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups displayed superior antimicrobial activity compared to smaller analogs .
- Anticancer Mechanism Investigation : Molecular docking studies have revealed that certain benzimidazole derivatives bind effectively to target proteins involved in cancer cell proliferation, suggesting a mechanism of action that warrants further exploration .
- Antiparasitic Activity Assessment : In vitro assays demonstrated that specific benzimidazole derivatives significantly inhibited the growth of Trypanosoma cruzi, highlighting their potential as therapeutic agents against parasitic infections .
Q & A
Q. Basic Characterization Techniques
- 1H NMR : Essential for confirming proton environments (e.g., aromatic protons at δ 3.86 ppm for methoxy groups, benzimidazole NH signals at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C24H18N4O6 with exact mass 466.12) .
- Chromatography : Thin-layer chromatography (TLC, Rf = 0.62 in hexane/EtOH) and column chromatography (silica gel, ethyl acetate/petroleum ether) ensure purity .
How does structural modification of the benzimidazole core (e.g., propoxy vs. phenoxy groups) affect biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Propoxy Group Impact : The propoxy linker enhances solubility and bioavailability compared to shorter alkoxy chains. In cytotoxicity assays, derivatives with bulky substituents (e.g., 4-methylphenyl) show improved IC₅₀ values (e.g., ~15 µM in U-87 MG glioblastoma cells) .
- Benzimidazole Substitution : Electron-withdrawing groups (e.g., halogens) on the phenyl ring increase apoptotic activity (Annexin V/PI staining showed 40% apoptosis at 24 hours) .
How can researchers resolve contradictions in biological assay data (e.g., divergent IC₅₀ values across studies)?
Q. Advanced Data Contradiction Analysis
- Replicate Conditions : Ensure consistency in cell lines (e.g., U-87 MG vs. HeLa), exposure time (24 vs. 48 hours), and assay type (MTT vs. XTT). For example, Cl-amidine showed time-dependent efficacy, with apoptosis peaking at 24 hours .
- Control Variables : Standardize solvent concentrations (e.g., DMSO <0.1%) and use internal controls (e.g., staurosporine for apoptosis assays) .
What mechanistic insights exist for the pharmacological activity of {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene derivatives?
Q. Advanced Pharmacological Mechanisms
- Apoptosis Induction : Assess via mitochondrial membrane potential collapse (JC-1 staining) and caspase-3 activation. Derivatives disrupt ΔΨm (5,5’,6,6’-tetrachloro-1,1’,3,3’ tetraethyl benzimidazolyl carbocyanine iodide assay) within 12–24 hours .
- Proliferation Inhibition : Dose-dependent suppression of cyclin-D1 and CDK4/6 in cell cycle analysis (G1 arrest at 20 µM) .
What strategies optimize reaction conditions for scale-up synthesis without compromising purity?
Q. Advanced Synthesis Optimization
- Catalyst Selection : Use Cs₂CO₃ over K₂CO₃ for higher efficiency in SN2 reactions (e.g., 92% yield in DMF at 80°C) .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
- Solvent Systems : Ethanol/acetic acid mixtures minimize side reactions in condensation steps compared to polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
